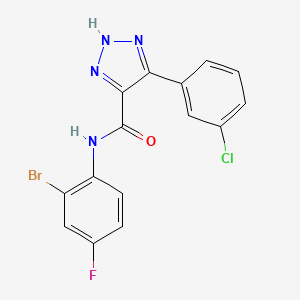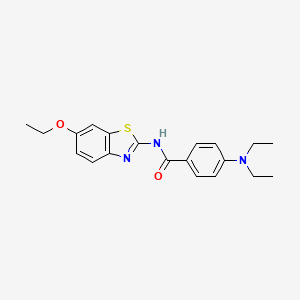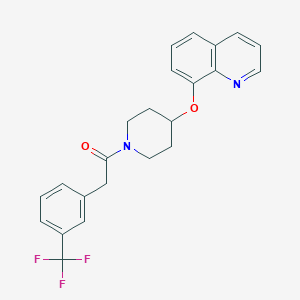
Methyl 6-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that is likely to have been synthesized through a multi-step chemical process. Although the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and characterized. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves the formation of a dihydropyridine ring, which is a common structural motif in calcium channel blockers and could be related to the tetrahydropyrimidine ring in the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves the Biginelli reaction, which is a multicomponent chemical reaction that produces dihydropyridine derivatives. This reaction often involves the use of aldehydes, beta-keto esters, and urea or thiourea. For example, Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using 4-iodobenzaldehyde, methyl acetoacetate, and thiourea under microwave irradiation, a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using crystallography and molecular modeling. For instance, the crystal structure of a related compound was determined and refined, revealing intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . These techniques could be applied to determine the molecular structure of the compound , providing insights into its three-dimensional conformation and potential binding interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The presence of a tetrahydropyrimidine ring suggests that it could undergo reactions typical of heterocyclic compounds, such as nucleophilic substitution or electrophilic addition. The sulfonyl and carboxylate groups could also participate in various chemical reactions, contributing to the compound's overall reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of dimethoxyphenyl groups could affect its solubility in organic solvents, while the ionic nature of the carboxylate might influence its solubility in water. The compound's melting point, boiling point, and stability could be inferred from the properties of similar compounds, such as those described in the provided papers .
Aplicaciones Científicas De Investigación
Synthesis and Reactions
A study by Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, which are closely related to the mentioned chemical compound. The research focused on the synthesis and reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing pathways for the preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines among others. This foundational work provides insight into the chemical behavior and synthetic utility of tetrahydropyrimidine derivatives in the generation of heterocyclic compounds with potential biological activities (Kappe & Roschger, 1989).
Novel Derivatives Synthesis
Nikalje et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly catalyst under solvent-free conditions. This study exemplifies the diverse synthetic applications of pyrimidine derivatives, contributing to the development of compounds with varied biological activities. The synthesized compounds were characterized by spectral studies, highlighting the methodological advancements in the synthesis of complex heterocyclic compounds (Nikalje et al., 2017).
Antimicrobial and Anticancer Evaluation
Tiwari et al. (2018) explored the antimicrobial and anticancer potential of novel chromone-pyrimidine coupled derivatives. The study included in vitro evaluations against various microbial strains and cancer cell lines, revealing significant findings that could lead to the development of new therapeutic agents. This work not only showcases the potential biological applications of these compounds but also emphasizes the importance of heterocyclic chemistry in drug discovery (Tiwari et al., 2018).
Propiedades
IUPAC Name |
methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O7S2/c1-27-12-5-4-10(8-13(12)28-2)17-16(18(23)29-3)11(21-19(24)22-17)9-31(25,26)15-7-6-14(20)30-15/h4-8,17H,9H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFQMMZSGLRBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Cl)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate](/img/structure/B2542498.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)

![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)
![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
![N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2542511.png)

![N,N-dimethyl-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-ylcarbonyl)benzenesulfonamide](/img/structure/B2542513.png)

![(S)-2-Methyl-N-[(1R)-2,2,2-trifluoro-1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl}ethyl]propane-2-sulfinamide](/img/structure/B2542515.png)


![2-Cyclopropyl-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2542521.png)